4-Ethoxybenzo[d]oxazole-2-acetic acid
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Overview
Description
4-Ethoxybenzo[d]oxazole-2-acetic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzo[d]oxazole-2-acetic acid typically involves the cyclization of 2-aminophenol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzo[d]oxazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .
Scientific Research Applications
4-Ethoxybenzo[d]oxazole-2-acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the ethoxy and acetic acid groups.
Oxaprozin: A nonsteroidal anti-inflammatory drug with a similar oxazole core.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety
Uniqueness: 4-Ethoxybenzo[d]oxazole-2-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and acetic acid groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(4-ethoxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-2-15-7-4-3-5-8-11(7)12-9(16-8)6-10(13)14/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
PMAUAKSZKKOBSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)CC(=O)O |
Origin of Product |
United States |
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